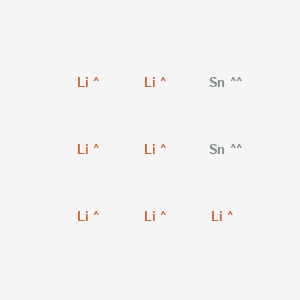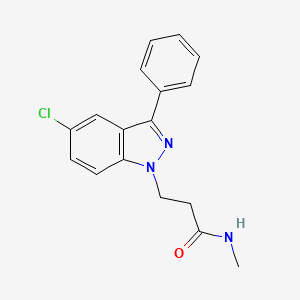
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an indazole moiety, which are linked to a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated indazole derivative with N-methylpropanamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily by blocking sodium ion channels, particularly Nav1.7 . This action inhibits the propagation of electrical signals in neurons, which can be beneficial in the treatment of pain and other neurological conditions. The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-(4-phenyl-2-butanyl)propanamide
- **4-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-[3-(1-pyrrolidinyl)propyl]butanamide
Uniqueness
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group. This structural feature may confer distinct pharmacological properties, such as enhanced selectivity for sodium channel subtypes and improved pharmacokinetic profiles.
Eigenschaften
CAS-Nummer |
57614-49-0 |
|---|---|
Molekularformel |
C17H16ClN3O |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
3-(5-chloro-3-phenylindazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-19-16(22)9-10-21-15-8-7-13(18)11-14(15)17(20-21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,22) |
InChI-Schlüssel |
DLFATVUKMMYLTL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
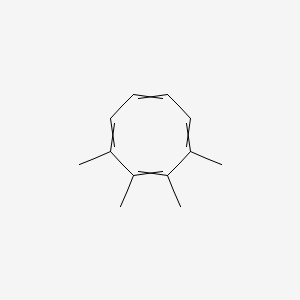
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
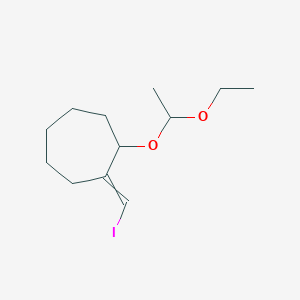

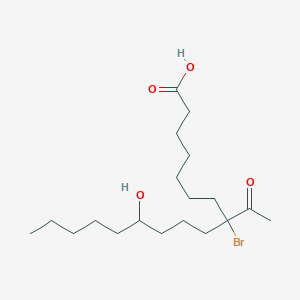
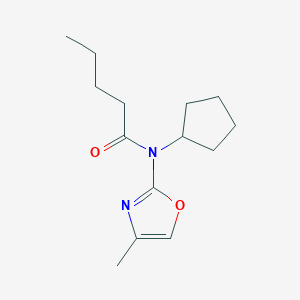
![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

